molecular formula C22H20BrN3O2S B296710 N-(2-bromo-4-methylphenyl)-2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetamide

N-(2-bromo-4-methylphenyl)-2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetamide

货号 B296710
分子量: 470.4 g/mol
InChI 键: KAHXRIQPMBNRCU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-bromo-4-methylphenyl)-2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetamide, commonly known as BMT-1, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. BMT-1 is a member of the thioacetamide family, which has been extensively studied for its biological and pharmacological properties.

作用机制

BMT-1 inhibits PTP1B activity by binding to the active site of the enzyme. This binding prevents PTP1B from dephosphorylating insulin receptor substrates (IRS), which are critical for insulin signaling. As a result, insulin signaling is enhanced, leading to increased glucose uptake and improved metabolic function.
Biochemical and Physiological Effects
Studies have shown that BMT-1 improves glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. BMT-1 has also been shown to reduce body weight and adiposity in obese mice. In addition, BMT-1 has been shown to have anti-inflammatory effects in adipose tissue and liver, which are key organs involved in the development of metabolic disorders.

实验室实验的优点和局限性

One advantage of using BMT-1 in lab experiments is its specificity for PTP1B, which allows for targeted inhibition of this enzyme. However, one limitation is that BMT-1 may have off-target effects on other proteins, which could complicate data interpretation. In addition, the optimal dose and duration of BMT-1 treatment may vary depending on the experimental model and the specific research question being addressed.

未来方向

Future research on BMT-1 could focus on its potential applications in the treatment of metabolic disorders, such as type 2 diabetes and obesity. Studies could also investigate the effects of BMT-1 on other metabolic pathways and signaling pathways. In addition, further optimization of the synthesis method and characterization of the compound's physical and chemical properties could facilitate its use in scientific research.

合成方法

The synthesis of BMT-1 involves the reaction of 2-bromo-4-methylphenylamine with 3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridine thioacetamide. The reaction is carried out in the presence of a base and an organic solvent. The resulting product is purified using column chromatography to obtain the final product of BMT-1.

科学研究应用

BMT-1 has been shown to have potential applications in scientific research due to its ability to inhibit the activity of a specific enzyme called protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and has been implicated in the development of type 2 diabetes, obesity, and other metabolic disorders. By inhibiting PTP1B activity, BMT-1 may improve insulin sensitivity and glucose uptake, making it a promising candidate for the treatment of metabolic disorders.

属性

分子式

C22H20BrN3O2S

分子量

470.4 g/mol

IUPAC 名称

N-(2-bromo-4-methylphenyl)-2-[[5-cyano-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H20BrN3O2S/c1-13-3-6-15(7-4-13)16-10-20(27)26-22(17(16)11-24)29-12-21(28)25-19-8-5-14(2)9-18(19)23/h3-9,16H,10,12H2,1-2H3,(H,25,28)(H,26,27)

InChI 键

KAHXRIQPMBNRCU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=C(C=C(C=C3)C)Br

规范 SMILES

CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=C(C=C(C=C3)C)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。